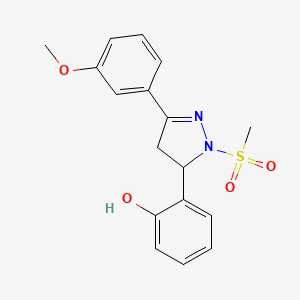
2-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3-Methoxyphenyl)-1-(Methylsulfonyl)-4,5-Dihydro-1H-Pyrazol-5-yl)phenol is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a methylsulfonyl group
Vorbereitungsmethoden
The synthesis of 2-(3-(3-Methoxyphenyl)-1-(Methylsulfonyl)-4,5-Dihydro-1H-Pyrazol-5-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a methoxyphenyl halide.
Addition of the methylsulfonyl group: This can be done via sulfonylation using methylsulfonyl chloride in the presence of a base.
Final coupling: The phenol group is introduced through a coupling reaction with a phenol derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
2-(3-(3-Methoxyphenyl)-1-(Methylsulfonyl)-4,5-Dihydro-1H-Pyrazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The phenol group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol.
Wissenschaftliche Forschungsanwendungen
2-(3-(3-Methoxyphenyl)-1-(Methylsulfonyl)-4,5-Dihydro-1H-Pyrazol-5-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: Researchers investigate its biological activity, including its interaction with enzymes and receptors, to understand its potential therapeutic effects.
Chemical Synthesis: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Wirkmechanismus
The mechanism of action of 2-(3-(3-Methoxyphenyl)-1-(Methylsulfonyl)-4,5-Dihydro-1H-Pyrazol-5-yl)phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3-(3-Methoxyphenyl)-1-(Methylsulfonyl)-4,5-Dihydro-1H-Pyrazol-5-yl)phenol include:
2-(3-(3-Methoxyphenyl)-1-(Methylsulfonyl)-1H-Pyrazol-5-yl)phenol: This compound differs by the absence of the dihydro group in the pyrazole ring.
2-(3-(3-Methoxyphenyl)-1-(Methylsulfonyl)-4,5-Dihydro-1H-Pyrazol-3-yl)phenol: This variant has the methoxyphenyl group attached at a different position on the pyrazole ring.
2-(3-(3-Methoxyphenyl)-1-(Methylsulfonyl)-4,5-Dihydro-1H-Pyrazol-4-yl)phenol: This compound has the phenol group attached at a different position on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-[5-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-13-7-5-6-12(10-13)15-11-16(19(18-15)24(2,21)22)14-8-3-4-9-17(14)20/h3-10,16,20H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIRLXPJSSQDHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride](/img/structure/B2367726.png)
![2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)acetic acid](/img/structure/B2367727.png)
![methyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2367728.png)
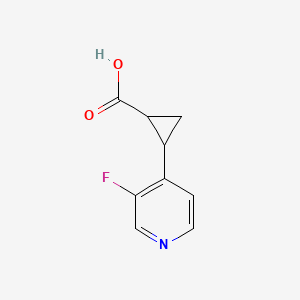
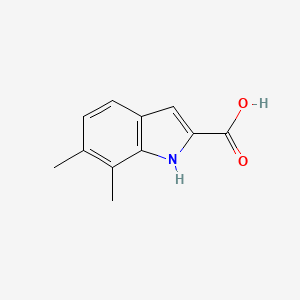
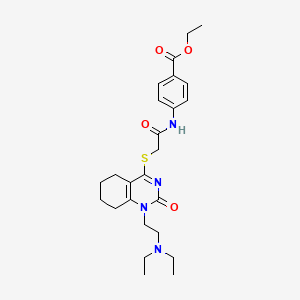

![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)
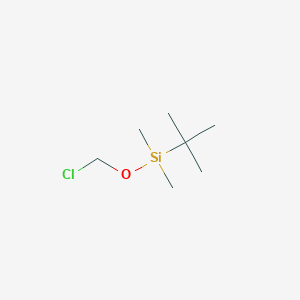
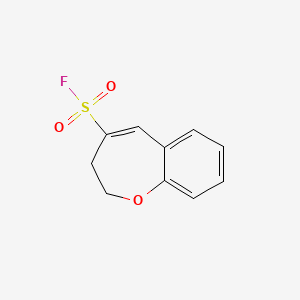
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-isopropylacetamide](/img/structure/B2367740.png)
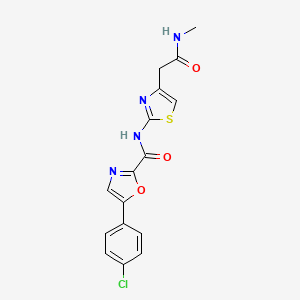
![N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide](/img/structure/B2367744.png)
![N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2367745.png)
